molecular formula C10H13Cl2NO B8188002 (6-Chlorochroman-3-yl)methanamine hydrochloride

(6-Chlorochroman-3-yl)methanamine hydrochloride

Cat. No.: B8188002
M. Wt: 234.12 g/mol
InChI Key: HTWPCCKUWWQVMT-UHFFFAOYSA-N
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Description

(6-Chlorochroman-3-yl)methanamine hydrochloride is a synthetic organic compound featuring a chroman (benzopyran) backbone substituted with a chlorine atom at position 6 and a methanamine group (-CH2NH2) at position 3, forming a hydrochloride salt. Its molecular formula is C10H13Cl2NO, with an approximate molecular weight of 233.9 g/mol.

Properties

IUPAC Name

(6-chloro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10;/h1-2,4,7H,3,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWPCCKUWWQVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chlorochroman-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with chroman, which is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of Methanamine Group: The chlorinated chroman is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group at the 3rd position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Chlorochroman-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amines or thiols.

Scientific Research Applications

(6-Chlorochroman-3-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of chroman derivatives, including their antioxidant and anti-inflammatory properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (6-Chlorochroman-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission, leading to modulation of neuronal activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Chroman Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(6-Bromochroman-3-yl)methanamine HCl 6-Br, 3-CH2NH2·HCl C10H13BrClNO 278.57 Bromine increases lipophilicity and molecular weight compared to chlorine.
(6,8-Dichloro-chroman-3-yl)-methylamine HCl 6,8-diCl, 3-CH2NH2·HCl C10H12Cl3NO 268.57 Dichloro substitution enhances steric bulk and electron-withdrawing effects, potentially improving target affinity.

Key Findings :

  • Bromine substitution () increases molecular weight by ~44.6 g/mol compared to chlorine, likely altering pharmacokinetic properties such as metabolic stability.
  • Dichloro substitution () introduces additional steric and electronic effects, which may enhance binding to hydrophobic pockets in biological targets.

Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(6-Methoxychroman-3-yl)methanamine HCl 6-OCH3, 3-CH2NH2·HCl C11H16ClNO2 261.71 Methoxy group increases electron density, improving solubility but reducing electrophilicity.
6-Methoxy-thiochroman-3-ylamine HCl 6-OCH3, thiochroman ring C10H14ClNOS 231.52 Sulfur replaces oxygen in the chroman ring, altering electronic properties and metabolic pathways.

Key Findings :

  • Methoxy groups () enhance solubility in polar solvents but may reduce membrane permeability due to increased hydrophilicity.
  • Thiochroman derivatives () exhibit distinct metabolic stability due to sulfur’s resistance to oxidative enzymes.

Ring System Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine HCl Benzo[d][1,4]dioxin ring C9H11Cl2NO2 235.9 Dioxin ring system introduces rigidity and planar structure, potentially affecting receptor binding.
6-Chlorochroman-4-amine HCl 6-Cl, 4-NH2·HCl C9H11Cl2NO 232.1 Positional isomerism shifts the amine group to position 4, altering spatial interactions.

Key Findings :

  • The dioxin ring system () introduces conformational constraints, which may improve selectivity for specific receptors.
  • Positional isomerism () significantly impacts molecular interactions, as the amine group’s location alters hydrogen-bonding capabilities.

Salt Form and Pharmacokinetic Considerations

  • Hydrochloride vs. Dihydrochloride: Compounds like (6-chloropyridin-2-yl)methanamine dihydrochloride () exhibit higher solubility in aqueous media compared to monohydrochloride salts.
  • Stability : Thiochroman derivatives () and methoxy-substituted analogs () show enhanced stability under acidic conditions due to reduced ring strain and electron-donating effects.

Biological Activity

(6-Chlorochroman-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound has the molecular formula C10H13Cl2NOC_{10}H_{13}Cl_2NO and features a chlorinated chroman structure with a methanamine group. The synthesis typically involves:

  • Chlorination of Chroman : Chlorination occurs at the 6th position using agents like thionyl chloride.
  • Formation of Methanamine : The chlorinated chroman is reacted with formaldehyde and ammonium chloride under reductive amination conditions.
  • Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Neurotransmission Modulation : It may influence neurotransmitter systems, potentially impacting conditions such as depression and anxiety.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Research Findings

Recent studies have highlighted several key areas of biological activity:

  • Antioxidant Properties : Research indicates that this compound can scavenge free radicals, thereby reducing oxidative damage in cellular models.
  • Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.
  • Antitumor Activity : Preliminary findings show that this compound may inhibit the growth of certain cancer cell lines by targeting ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that this compound reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Anticancer Properties :
    • In a cellular assay, the compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that it disrupts cell cycle progression and induces apoptosis through mitochondrial pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
(6-Chlorochroman-3-yl)methanolAlcohol derivativeAntioxidant, less potent than methanamine derivative
(6-Chlorochroman-3-yl)acetic acidAcid derivativeModerate anti-inflammatory effects
(6-Chlorochroman-3-yl)phenolPhenolic compoundStrong antioxidant but less specific

The distinct substitution pattern in this compound enhances its solubility and biological activity compared to its derivatives .

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